Isopropyl 3-aminobenzoate

Description

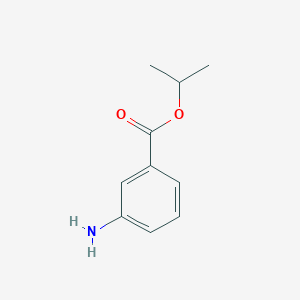

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNWTCOHKOKNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284890 | |

| Record name | isopropyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35005-25-5 | |

| Record name | 35005-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isopropyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isopropyl 3-aminobenzoate chemical properties and structure

An In-depth Technical Guide to Isopropyl 3-aminobenzoate: Chemical Properties and Structure

Introduction

This compound is an organic compound belonging to the class of aromatic esters.[1] It is a derivative of benzoic acid, featuring an amino functional group at the meta-position of the benzene ring and an isopropyl group forming an ester linkage.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

The molecular structure of this compound consists of a central benzene ring. An amino group (-NH₂) is attached at the third carbon atom (meta position) of the ring, and an isopropyl ester group is attached to the first carbon atom.[1] This arrangement of functional groups is crucial to its chemical reactivity and potential applications.

Caption: Chemical structure of this compound.

Data Presentation

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| CAS Number | 35005-25-5 | [1][2] |

| IUPAC Name | propan-2-yl 3-aminobenzoate | [1][2] |

| SMILES | CC(C)OC(=O)C1=CC(=CC=C1)N | [1] |

| InChI | InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 | [1][2] |

| InChIKey | OLNWTCOHKOKNJU-UHFFFAOYSA-N | [1] |

| Flash Point | 156.5°C | [3] |

| Density | 1.099 g/cm³ | [3] |

| Solubility | Limited solubility in water; likely soluble in organic solvents like methanol, ethanol, acetone, and DMSO. | [1] |

Experimental Protocols

Detailed methodologies for determining key chemical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Determination of Melting Point

The melting point is a crucial physical property for compound identification and purity assessment.

Principle: The temperature at which a solid substance transitions to a liquid state is its melting point. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), while impurities can lower and broaden this range.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)

-

Thermometer

-

Mortar and pestle (optional, for grinding the sample)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[5][6] The tube is tapped gently to ensure the sample is compact at the bottom.[4][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2°C per minute) starting from a temperature about 15-20°C below the approximate melting point.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6][7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]

Principle: This method involves heating the liquid sample in a small tube with an inverted capillary tube. As the liquid is heated, air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube at the boiling point.[10]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)[9]

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a heating block)[9]

-

Rubber band or thread to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A few milliliters of this compound are placed in the small test tube.[8]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[9] The test tube is then attached to a thermometer.[9]

-

Heating: The apparatus is heated gently.[9] A continuous stream of bubbles will emerge from the open end of the capillary tube as the temperature approaches the boiling point.[10]

-

Observation and Recording: The heating is discontinued once a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Principle: A specified amount of the solute is added to a known volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then determined.[11]

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinders or pipettes

-

Spatula

-

Balance

-

Vortex mixer or shaker

Procedure:

-

Solvent Measurement: A precise volume of the chosen solvent (e.g., water, ethanol, DMSO) is placed into a test tube.

-

Solute Addition: A pre-weighed amount of this compound is added to the solvent.[12]

-

Dissolution: The test tube is stoppered and shaken vigorously, or vortexed, to facilitate dissolution.[11][12] The temperature should be kept constant.[11]

-

Observation: The process of adding the solute in small, known quantities is repeated until no more solute dissolves, and a saturated solution with excess solid is formed.

-

Quantification: The total amount of dissolved solute is calculated to determine the solubility at that specific temperature.

Synthesis Workflow

The most common method for synthesizing this compound is through the esterification of 3-aminobenzoic acid with isopropanol.[1]

Caption: A typical workflow for the synthesis of this compound via esterification.

Structural Identifiers Relationship

The chemical structure of a molecule can be represented in various machine-readable formats, which are logically derived from the arrangement of atoms and bonds.

Caption: Logical relationship between the chemical structure and its common identifiers.

References

- 1. This compound (35005-25-5) for sale [vulcanchem.com]

- 2. This compound | C10H13NO2 | CID 236743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35005-25-5,this compound [lookchemicals.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pennwest.edu [pennwest.edu]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Isopropyl 3-aminobenzoate from 3-aminobenzoic Acid

This technical guide provides a comprehensive overview of the synthesis of this compound from 3-aminobenzoic acid. The primary method detailed is the Fischer esterification, a fundamental reaction in organic chemistry.[1][2] This document includes physicochemical properties of the involved substances, a detailed experimental protocol, and a summary of quantitative data.

Introduction

This compound is an aromatic ester with an amino functional group at the meta position of the benzene ring.[3] Its synthesis is a straightforward yet illustrative example of esterification, a reaction of significant importance in the pharmaceutical and chemical industries. The most common and direct route for its preparation is the acid-catalyzed esterification of 3-aminobenzoic acid with isopropanol.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of the reactants and the product is crucial for the successful execution of the synthesis, including purification and handling.

| Property | 3-Aminobenzoic Acid | Isopropanol | This compound |

| CAS Number | 99-05-8 | 67-63-0 | 35005-25-5[3][4] |

| Molecular Formula | C₇H₇NO₂ | C₃H₈O | C₁₀H₁₃NO₂[3] |

| Molecular Weight | 137.14 g/mol | 60.10 g/mol | 179.22 g/mol [3] |

| Appearance | White to off-white crystalline powder | Colorless liquid | Light brown to brown liquid[4] |

| Melting Point | 174-180 °C | -89 °C | Not available |

| Boiling Point | 290 °C | 82.6 °C | Not available |

| Solubility | Slightly soluble in water; soluble in ethanol, ether | Miscible with water, ethanol, ether | Likely soluble in organic solvents like methanol, ethanol, acetone, and DMSO; limited solubility in water[3] |

Synthesis via Fischer Esterification

The synthesis of this compound is achieved through the Fischer esterification of 3-aminobenzoic acid with isopropanol, using a strong acid catalyst, typically concentrated sulfuric acid.[3] This reaction is reversible, and to achieve a high yield, it is often necessary to use an excess of one reactant (usually the alcohol) or to remove the water formed during the reaction, thereby shifting the equilibrium to the product side in accordance with Le Châtelier's Principle.[1][5]

Reaction Scheme:

C₇H₇NO₂ (3-Aminobenzoic Acid) + C₃H₈O (Isopropanol) ⇌ C₁₀H₁₃NO₂ (this compound) + H₂O

The Fischer esterification mechanism involves several key steps:

-

Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][5]

-

Nucleophilic attack: The alcohol (isopropanol) acts as a nucleophile and attacks the protonated carbonyl carbon.[1][5]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1]

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.[1][5]

-

Deprotonation: A base (such as water or the alcohol) removes the proton from the remaining hydroxyl group to regenerate the acid catalyst and form the final ester product.[1]

Caption: Reaction mechanism of Fischer Esterification.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. A similar procedure is reported for the synthesis of isopropyl 4-aminobenzoate.[6][7]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Aminobenzoic Acid | 137.14 | 5.0 g | 0.0365 |

| Isopropanol | 60.10 | 50 mL | ~0.654 |

| Concentrated H₂SO₄ | 98.08 | 2.0 mL | ~0.0367 |

| 10% Sodium Carbonate Solution | - | As needed | - |

| Deionized Water | 18.02 | As needed | - |

-

Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of 3-aminobenzoic acid and 50 mL of isopropanol.[6][7]

-

Catalyst Addition: While stirring the mixture, carefully and slowly add 2.0 mL of concentrated sulfuric acid. A precipitate of the aminobenzoic acid salt may form but will dissolve as the reaction proceeds.[8]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for approximately 4 hours.[6][7] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[8]

-

Quenching: Pour the cooled reaction mixture into a beaker containing approximately 60 mL of cold water.[8]

-

Neutralization: Slowly add a 10% aqueous solution of sodium carbonate to the mixture with stirring until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH > 8).[8] This step neutralizes the excess sulfuric acid and deprotonates the amino group, causing the ester to precipitate.[8]

-

Isolation: Collect the crude this compound precipitate by vacuum filtration using a Hirsch or Büchner funnel.[8]

-

Washing: Wash the collected solid with several portions of cold deionized water to remove any remaining salts.[8]

-

Drying: Dry the purified product, for instance, in a desiccator or a vacuum oven.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).[8][9]

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[6]

-

Melting Point Analysis: Comparison of the experimental melting point with the literature value can indicate purity.[8]

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure of the ester.

-

FTIR Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch and the N-H stretches of the amino group.

-

Safety Precautions

-

Concentrated sulfuric acid is extremely corrosive and should be handled with care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][8]

-

Isopropanol is flammable and should be kept away from open flames or hot surfaces.

-

The reaction should be performed in a well-ventilated area.

References

- 1. researchgate.net [researchgate.net]

- 2. asm.org [asm.org]

- 3. This compound (35005-25-5) for sale [vulcanchem.com]

- 4. This compound | 35005-25-5 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Isopropyl 3-aminobenzoate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 35005-25-5 Molecular Formula: C₁₀H₁₃NO₂

This technical guide provides a comprehensive overview of Isopropyl 3-aminobenzoate, a chemical compound with potential applications in pharmaceutical and chemical research. While in-depth biological data remains limited, this document consolidates available information on its chemical properties, synthesis, and potential as a versatile building block in drug discovery and development.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name propan-2-yl 3-aminobenzoate, is an aromatic ester.[1] Its structure consists of a benzene ring with an amino group at the meta-position and an isopropyl ester group.[1] This arrangement of functional groups influences its chemical reactivity and physical properties.

A summary of its key identifiers and computed physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 35005-25-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| IUPAC Name | propan-2-yl 3-aminobenzoate | [2] |

| SMILES | CC(C)OC(=O)C1=CC(=CC=C1)N | [1] |

| InChI | InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 | [1] |

| Predicted XLogP3 | 2.5 | [2] |

| Predicted Polar Surface Area | 52.3 Ų | [2] |

Spectroscopic data, including 13C NMR, GC-MS, and vapor phase IR spectra, for this compound are available in public databases such as PubChem.[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of 3-aminobenzoic acid with isopropanol. This acid-catalyzed reaction is a well-established method for the preparation of esters.

Experimental Protocol: Fischer Esterification (Adapted from similar procedures)

Materials:

-

3-Aminobenzoic acid

-

Isopropanol (2-propanol)

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzoic acid in an excess of isopropanol.

-

Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. The reaction is typically conducted under reflux conditions.[3]

-

Reflux: Heat the reaction mixture to reflux for a period of time, typically several hours, to allow the esterification to proceed towards completion. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[3][5]

-

Work-up: After cooling to room temperature, the reaction mixture is typically quenched with water.[3]

-

Neutralization: The acidic mixture is then neutralized by the slow, dropwise addition of a 10% sodium carbonate solution until the pH is basic. This step is crucial to deprotonate the amino group and precipitate the ester.[4][6]

-

Isolation: The precipitated this compound can be collected by vacuum filtration.[4][6]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield the final product.

Biological Activity and Signaling Pathways

Based on a comprehensive review of publicly available scientific literature, there is currently no specific information regarding the biological activity or the signaling pathways associated with this compound.

However, the broader class of aminobenzoic acid derivatives has been a subject of interest in drug discovery. For instance, para-aminobenzoic acid (PABA) esters have been investigated for their antimicrobial and cytotoxic activities.[7] Furthermore, some aminobenzoate derivatives serve as local anesthetics.[3] The structural similarity of this compound to these compounds suggests it could be a valuable scaffold for the synthesis of novel bioactive molecules. Its potential applications could lie in its use as a chemical intermediate for more complex pharmaceutical compounds or as a model compound for studying structure-activity relationships of aminobenzoates.[1]

Applications in Research and Development

Given the lack of specific biological data, the primary utility of this compound for researchers lies in its role as a chemical building block. The presence of both an amino group and an ester functional group allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules and compound libraries for screening in drug discovery programs.

Conclusion

This compound is a readily synthesizable aromatic ester with well-defined chemical properties. While its biological activity and implication in cellular signaling pathways are yet to be explored, its structural features make it a compound of interest for medicinal chemists and drug development professionals. It serves as a valuable, yet under-investigated, scaffold that warrants further investigation to unlock its full potential in the development of novel therapeutic agents. Future research should focus on the biological screening of this compound to identify any potential pharmacological activities.

References

- 1. This compound (35005-25-5) for sale [vulcanchem.com]

- 2. This compound | C10H13NO2 | CID 236743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

An In-depth Technical Guide to the Solubility of Isopropyl 3-aminobenzoate and Its Analogs in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl 3-aminobenzoate in organic solvents. Recognizing the limited availability of direct quantitative data for this specific compound, this document furnishes qualitative solubility information and presents detailed quantitative data for structurally similar and precursor compounds, namely m-aminobenzoic acid and p-aminobenzoic acid. This information serves as a critical reference point for researchers in drug development, chemical synthesis, and formulation science. Additionally, this guide outlines a detailed, generalized experimental protocol for determining solid-liquid equilibrium solubility and includes a visual workflow to standardize laboratory procedures.

Solubility Profile of this compound

Direct, experimentally determined quantitative solubility data for this compound is not widely available in published literature. However, its structural characteristics as an aromatic ester provide a basis for predicting its general solubility behavior. This compound is expected to follow the typical patterns of similar aromatic esters, indicating likely solubility in common polar organic solvents.

Qualitative Solubility Characteristics:

-

Organic Solvents: It is likely soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

-

Water: The presence of a hydrophobic isopropyl group and an aromatic ring suggests that it probably has limited solubility in water.

-

Aqueous Acid: As an amine-containing compound, its solubility is expected to increase in acidic aqueous solutions due to the formation of a more polar ammonium salt.

Solubility Data of Analogous Compounds

To provide a quantitative framework, this section presents solubility data for the parent compound, m-aminobenzoic acid, and its isomer, p-aminobenzoic acid. This data is invaluable for estimating the behavior of this compound and for selecting appropriate solvent systems for related research.

Solubility of m-Aminobenzoic Acid (m-ABA) in Various Solvents

The mole fraction solubility of m-aminobenzoic acid (Form I) was determined using a gravimetric method at temperatures ranging from 283.15 K to 323.15 K. The data reveals that solubility increases with temperature across all tested solvents.[1] The order of solubility at a given temperature is: 1,4-dioxane > acetone > methanol > ethanol > methyl acetate > 2-propanol > 1-propanol > 1-butanol > isobutyl alcohol > isopropyl acetate > acetonitrile > water.[1]

Table 1: Mole Fraction Solubility (x) of m-Aminobenzoic Acid in Select Solvents at Various Temperatures (K)

| Temperature (K) | Methanol | Ethanol | 2-Propanol | Acetonitrile | Acetone |

|---|---|---|---|---|---|

| 283.15 | 0.0573 | 0.0452 | 0.0301 | 0.0104 | 0.0632 |

| 288.15 | 0.0668 | 0.0528 | 0.0355 | 0.0123 | 0.0734 |

| 293.15 | 0.0776 | 0.0615 | 0.0417 | 0.0145 | 0.0851 |

| 298.15 | 0.0898 | 0.0716 | 0.0488 | 0.0171 | 0.0985 |

| 303.15 | 0.1037 | 0.0831 | 0.0569 | 0.0201 | 0.1137 |

| 308.15 | 0.1194 | 0.0963 | 0.0662 | 0.0235 | 0.1309 |

| 313.15 | 0.1373 | 0.1114 | 0.0769 | 0.0275 | 0.1504 |

| 318.15 | 0.1575 | 0.1285 | 0.0891 | 0.0321 | 0.1724 |

| 323.15 | 0.1804 | 0.1480 | 0.1030 | 0.0374 | 0.1971 |

Data extracted from the Journal of Chemical & Engineering Data, 2021.[1]

Solubility of p-Aminobenzoic Acid (p-ABA) in Various Solvents

p-Aminobenzoic acid (PABA) is soluble in many polar organic solvents, including ethanol and methanol, but is less soluble in nonpolar solvents.[2] Its solubility is also dependent on pH.[2] Quantitative studies have measured the mole fraction solubility in several common solvents. The highest solubility is observed in methanol, followed by ethanol, acetic acid, ethyl acetate, and 2-propanol.[3]

Table 2: Solubility of p-Aminobenzoic Acid in g/L in Select Solvents

| Solvent | Temperature | Solubility (g/L) |

|---|---|---|

| Water | 30 °C | 6.1 |

| Ethanol | - | 125 |

| Diethyl Ether | - | 17 |

Data compiled from a report by the European Commission's Scientific Committee on Consumer Products.[4]

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This procedure is based on the widely used "shake-flask" or gravimetric method, which establishes equilibrium between the dissolved and undissolved solute.[5][6][7]

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks or vials with secure caps

-

Calibrated pipette

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

The solute (e.g., this compound)

-

The selected organic solvent(s)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

-

Securely cap the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatic shaker or water bath set to the desired constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.[6] The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Separation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle for a short period at the same controlled temperature.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed container (e.g., an evaporating dish or vial) to remove any undissolved microcrystals.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent from the filtrate using a drying oven set to a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the solute.

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again. The process of drying, cooling, and weighing should be repeated until a constant weight is achieved.[7]

-

-

Calculation:

-

Mass of dissolved solute: (Weight of container + dry solute) - (Weight of empty container).

-

Mass of solvent: (Weight of container + solution) - (Weight of container + dry solute).

-

Solubility: Calculate the solubility and express it in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or mole fraction.

-

Logical Workflow for Solubility Determination

The process of determining equilibrium solubility can be visualized as a systematic workflow. The following diagram, generated using the DOT language, outlines the key steps from preparation to final calculation.

Caption: Workflow for Gravimetric Solubility Determination.

References

Spectroscopic Profile of Isopropyl 3-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Isopropyl 3-aminobenzoate, a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These values are essential for the unambiguous identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Provisional Assignment |

| ~7.20 | t | 1H | ~7.8 | Ar-H5 |

| ~7.05 | s | 1H | - | Ar-H2 |

| ~6.85 | d | 1H | ~7.8 | Ar-H6 |

| ~6.70 | d | 1H | ~7.8 | Ar-H4 |

| ~5.15 | sept | 1H | ~6.3 | -CH(CH₃)₂ |

| ~3.80 | br s | 2H | - | -NH₂ |

| ~1.30 | d | 6H | ~6.3 | -CH(CH ₃)₂ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~166.5 | C=O (Ester Carbonyl) |

| ~146.0 | Ar-C3 (-NH₂) |

| ~131.0 | Ar-C1 (-COO) |

| ~129.0 | Ar-C5 |

| ~118.5 | Ar-C6 |

| ~118.0 | Ar-C4 |

| ~115.0 | Ar-C2 |

| ~68.0 | -C H(CH₃)₂ |

| ~22.0 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Strong, Doublet | N-H Stretch (Asymmetric & Symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1715 - 1690 | Strong | C=O Ester Stretch |

| 1620 - 1580 | Strong | N-H Bend and Aromatic C=C Stretch |

| 1300 - 1200 | Strong | C-O Ester Stretch |

| 1100 - 1000 | Medium | C-N Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 179 | High | [M]⁺ (Molecular Ion)[1] |

| 137 | High | [M - C₃H₆]⁺ (Loss of propene)[1] |

| 120 | High | [M - C₃H₇O]⁺ (Loss of isopropoxy radical)[1] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent such as chloroform-d (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is utilized.

¹H NMR Data Acquisition:

-

The spectrometer is locked to the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Typical parameters include a spectral width of 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

-

To enhance the signal-to-noise ratio, 8 to 16 scans are typically co-added.[2]

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each carbon environment.

-

Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 128 to 1024) are acquired.[2]

-

Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2 seconds.[2]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed. The resulting spectrum undergoes phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample is placed in the spectrometer's beam path.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a low concentration (typically in the range of µg/mL to ng/mL).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

Data Acquisition:

-

The sample solution is introduced into the ion source.

-

In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

In ESI, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The mass spectrum displays the relative abundance of different ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Purity Analysis of Isopropyl 3-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Isopropyl 3-aminobenzoate, a key intermediate in pharmaceutical synthesis. This document outlines potential impurities, detailed experimental protocols for chromatographic analysis, and a systematic approach to method validation, tailored for quality control and drug development settings.

Introduction to Purity Analysis

This compound (C₁₀H₁₃NO₂) is an aromatic ester synthesized from 3-aminobenzoic acid and isopropanol.[1] The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). A robust analytical program is therefore essential to identify and quantify any process-related impurities and potential degradation products.

The primary synthesis route is the Fischer esterification of 3-aminobenzoic acid with isopropanol, typically catalyzed by an acid such as sulfuric acid.[1] Based on this, a profile of potential impurities can be predicted.

Table 1: Potential Impurities in this compound

| Impurity Name | Type | Origin |

| 3-Aminobenzoic acid | Process-Related | Unreacted starting material |

| Isopropanol | Process-Related | Unreacted starting material / Residual Solvent |

| Isopropyl 2-aminobenzoate | Process-Related | Isomeric impurity from starting material |

| Isopropyl 4-aminobenzoate | Process-Related | Isomeric impurity from starting material |

| Di-isopropyl ether | Process-Related | Byproduct from isopropanol side-reaction |

| Isopropyl 3-nitrobenzoate | Process-Related | Impurity from an alternative synthesis route starting material |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC with UV detection is the primary method for quantifying non-volatile process impurities and degradation products, particularly the starting material (3-aminobenzoic acid) and isomeric impurities. A reversed-phase method is typically effective.

Objective: To separate and quantify this compound and its potential non-volatile impurities.

1. Instrumentation and Materials:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Phosphoric acid (analytical grade).

-

Reference standards for this compound and potential impurities.

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 25 mg of the reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of about 1000 µg/mL.

-

Impurity Stock Solution: Prepare a stock solution containing known concentrations of potential impurities (e.g., 3-aminobenzoic acid, Isopropyl 2-aminobenzoate, Isopropyl 4-aminobenzoate) in the diluent.

-

System Suitability Solution: Prepare a solution containing approximately 100 µg/mL of this compound and a suitable concentration of key impurities (e.g., 10 µg/mL of 3-aminobenzoic acid) from the stock solutions.

-

Sample Solution: Accurately weigh and dissolve approximately 25 mg of the this compound sample in the diluent in a 25 mL volumetric flask. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25.1-30 min: 30% B (re-equilibration)

-

4. Data Analysis:

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the system suitability solution to verify resolution, peak shape, and reproducibility.

-

Inject the standard and sample solutions.

-

Identify impurity peaks in the sample chromatogram by comparing retention times with those of the standards.

-

Calculate the purity by the area percentage method. For specific impurity quantification, use a calibration curve generated from the impurity reference standard.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents like isopropanol.

Objective: To detect and quantify residual isopropanol and other potential volatile impurities.

1. Instrumentation and Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary column with a suitable stationary phase (e.g., 5% Phenyl Polysiloxane).

-

Dimethyl sulfoxide (DMSO, analytical grade).

-

Reference standards for isopropanol and other potential volatile impurities.

2. Preparation of Solutions:

-

Diluent: DMSO.

-

Standard Stock Solution: Prepare a stock solution of isopropanol in DMSO at a concentration of approximately 1000 µg/mL.

-

Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial and dissolve in 1 mL of DMSO.

3. Chromatographic Conditions (Headspace GC):

-

Column: DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 280 °C.

-

Headspace Sampler Conditions:

-

Oven Temperature: 80 °C.

-

Loop Temperature: 90 °C.

-

Transfer Line Temperature: 100 °C.

-

Equilibration Time: 15 minutes.

-

4. Data Analysis:

-

Perform a calibration using standard solutions of isopropanol at different concentrations.

-

Analyze the sample solution and quantify the amount of isopropanol by comparing the peak area to the calibration curve.

Data Presentation and Interpretation

Quantitative results from the purity analysis should be summarized in a clear and concise format.

Table 2: Representative Purity Profile of this compound

| Analyte | Retention Time (min) | Area % | Specification Limit |

| 3-Aminobenzoic acid | 3.5 | 0.08 | ≤ 0.15% |

| Isopropyl 4-aminobenzoate | 9.8 | Not Detected | ≤ 0.10% |

| Isopropyl 2-aminobenzoate | 10.5 | Not Detected | ≤ 0.10% |

| This compound | 11.2 | 99.75 | ≥ 99.0% |

| Unknown Impurity 1 | 13.4 | 0.05 | ≤ 0.10% |

| Total Impurities | - | 0.13 | ≤ 1.0% |

| Isopropanol (by GC) | - | 250 ppm | ≤ 5000 ppm |

Note: The data presented are for illustrative purposes and actual specification limits should be established based on toxicological data and process capability.

Visualization of Workflows

Workflow for HPLC Purity Method Development and Validation

Caption: Workflow for HPLC Purity Method Development and Validation.

Logical Flow for Purity Assessment of a New Batch

Caption: Logical Flow for Purity Assessment of a New Batch.

References

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl 3-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Isopropyl 3-aminobenzoate, complete with detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physicochemical data for this compound.

Physicochemical Data Summary

The accurate determination of melting and boiling points is fundamental in the characterization of chemical substances, providing insights into purity and identity. The following table summarizes the available data for this compound.

| Property | Value |

| Melting Point | Not available in the searched literature. |

| Boiling Point | 301.2°C at 760 mmHg |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered and dry)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.[1][2]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[1][2] The thermometer is inserted into its designated holder.

-

Approximate Melting Point Determination: A preliminary, rapid heating of the sample is performed to determine an approximate melting range.

-

Accurate Melting Point Determination: A fresh sample is prepared and placed in the apparatus. The apparatus is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute as the melting point is approached.[1]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Boiling Point Determination (Micro-reflux or Thiele Tube Method)

The boiling point of a liquid can be accurately determined using a small quantity of the substance with the micro-reflux or Thiele tube method.

Apparatus and Materials:

-

Thiele tube or a small test tube with a side arm

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Sample of this compound

Procedure:

-

Sample Preparation: A few milliliters of this compound are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[3][4]

-

Apparatus Setup: The small test tube is attached to a thermometer using a rubber band or a small piece of tubing. The assembly is then clamped so that the bulb of the thermometer and the sample are immersed in the heating bath of a Thiele tube.[3][4]

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Upon further heating, the vapor pressure of the liquid will eventually equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is discontinued.[3]

-

Recording the Boiling Point: The heating bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3]

Logical Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis of an isopropyl ester of an aminobenzoic acid, which can be adapted for this compound.

Caption: Synthesis Workflow for this compound.

References

A Technical Guide to Isopropyl 3-aminobenzoate for Research Professionals

An In-depth Examination of a Versatile Chemical Intermediate for Drug Discovery and Development

Introduction

Isopropyl 3-aminobenzoate is an aromatic ester that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and chemical research sectors. Its structure, featuring a benzene ring substituted with an amino group at the meta-position and an isopropyl ester, provides a versatile scaffold for the development of novel bioactive molecules and complex chemical entities. This technical guide offers a comprehensive overview of this compound, including its chemical and physical properties, commercial availability, synthesis protocols, and potential research applications. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound in their work.

Chemical and Physical Properties

This compound, with the CAS number 35005-25-5, is characterized by the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] A summary of its key physical and chemical properties is presented in the table below. While specific solubility data is limited, it is expected to be soluble in common organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), with limited solubility in water.[1]

| Property | Value | Source |

| CAS Number | 35005-25-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Boiling Point | 301.2 °C at 760 mmHg | [3] |

| Flash Point | 156.5 °C | [3] |

| Density | 1.099 g/cm³ | [3] |

| IUPAC Name | propan-2-yl 3-aminobenzoate | [2] |

Commercial Suppliers

For research purposes, this compound is available from a variety of commercial chemical suppliers. While purity specifications can vary between suppliers and batches, it is generally offered at purities suitable for research and development applications. Researchers are advised to request certificates of analysis from their chosen supplier to obtain lot-specific purity data. A non-exhaustive list of potential suppliers is provided below.

| Supplier | Website |

| AK Scientific | --INVALID-LINK-- |

| Alichem | --INVALID-LINK-- |

| American Custom Chemicals Corporation | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| Vulcanchem | --INVALID-LINK-- |

Synthesis Protocol

Adapted Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminobenzoic acid

-

Isopropanol (2-propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-aminobenzoic acid in an excess of isopropanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction by slowly adding the mixture to a beaker of cold deionized water.

-

Neutralize the excess acid by the careful addition of a sodium bicarbonate solution until the pH is neutral to slightly basic.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to obtain the desired purity.

Research Applications and Logical Relationships

This compound primarily serves as a chemical intermediate in the synthesis of more complex molecules.[1] Its bifunctional nature, possessing both an amino and an ester group, allows for a variety of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of amides, while the ester group can be hydrolyzed or transesterified. This versatility makes it a valuable starting material in drug discovery for the generation of compound libraries for screening.

The general workflow for utilizing this compound as a building block in research is depicted in the following diagram.

As illustrated, the initial step involves either the synthesis or procurement of this compound, followed by its purification and characterization to ensure it meets the required quality standards for subsequent reactions. The compound then serves as a versatile starting material for chemical modifications to generate a library of new chemical entities. These derivatives can then be subjected to biological screening to identify lead compounds with desired activities, which can be further optimized to develop potential drug candidates.

Currently, there is a lack of specific information in the public domain detailing the involvement of this compound in defined signaling pathways. Its utility is primarily established as a precursor for the synthesis of other molecules that may have biological activity. The biological effects of any derivatives would be dependent on the specific modifications made to the parent molecule.

Conclusion

This compound is a commercially available and synthetically accessible chemical intermediate with significant potential in research and development, particularly in the field of medicinal chemistry. Its versatile structure allows for the creation of diverse molecular entities for biological screening. While detailed biological data on this compound itself is scarce, its role as a foundational building block for the synthesis of novel compounds underscores its importance for the scientific community. Researchers are encouraged to leverage this versatile molecule in their quest for new therapeutic agents and innovative chemical solutions.

References

An In-Depth Technical Guide to the Structural Isomers of Isopropyl Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of isopropyl aminobenzoate, focusing on their synthesis, physicochemical properties, and biological activities. The positional isomerism of the amino group on the benzene ring significantly influences the molecule's properties and potential applications, particularly in the field of pharmacology as local anesthetics.

Introduction to Isopropyl Aminobenzoate Isomers

Isopropyl aminobenzoate (C₁₀H₁₃NO₂) is an ester of aminobenzoic acid and isopropanol. The position of the amino group on the aromatic ring gives rise to three distinct structural isomers: ortho (2-amino), meta (3-amino), and para (4-amino). These isomers share the same molecular weight but exhibit different physical, chemical, and biological characteristics due to the varied electronic and steric environments conferred by the amino group's location. The para isomer, in particular, is structurally related to a class of well-known local anesthetics.

Physicochemical Properties

The physicochemical properties of the isopropyl aminobenzoate isomers are crucial for their handling, formulation, and biological activity. A summary of key properties is presented in Table 1.

| Property | Isopropyl 2-aminobenzoate (ortho) | Isopropyl 3-aminobenzoate (meta) | Isopropyl 4-aminobenzoate (para) |

| CAS Number | 18189-02-1[1] | 35005-25-5[2] | 18144-43-9[3] |

| Molecular Formula | C₁₀H₁₃NO₂[1] | C₁₀H₁₃NO₂[2] | C₁₀H₁₃NO₂[3] |

| Molecular Weight | 179.22 g/mol [1] | 179.22 g/mol [2] | 179.22 g/mol [3] |

| Melting Point | Not available | Not available | 84 °C |

| Boiling Point | Not available | Not available | 190-192 °C at 0.5 Torr |

| Density | Not available | Not available | 1.099 ± 0.06 g/cm³ (Predicted)[4] |

| pKa (Predicted) | Not available | Not available | 2.63 ± 0.10[4] |

| Solubility | Not available | Likely soluble in organic solvents (methanol, ethanol, acetone, DMSO); limited water solubility.[5] | Slightly soluble in chloroform and methanol.[4] |

Table 1: Physicochemical Properties of Isopropyl Aminobenzoate Isomers

Synthesis of Isopropyl Aminobenzoate Isomers

The primary method for synthesizing isopropyl aminobenzoate isomers is through the Fischer esterification of the corresponding aminobenzoic acid with isopropanol, typically in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification

Materials:

-

Aminobenzoic acid isomer (ortho, meta, or para)

-

Isopropanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

A mixture of the respective aminobenzoic acid and an excess of isopropanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the mixture is cooled to room temperature, and the excess isopropanol can be removed under reduced pressure.

-

The residue is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude isopropyl aminobenzoate isomer.

-

Further purification can be achieved by recrystallization or column chromatography.

A general workflow for the synthesis is depicted in the following diagram:

Biological Activity and Signaling Pathways

Esters of para-aminobenzoic acid (PABA) are a well-established class of local anesthetics.[6][7] The mechanism of action for these compounds involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[8]

Structure-Activity Relationship (SAR)

The position of the amino group on the aromatic ring is a critical determinant of local anesthetic activity. Generally, an electron-donating group, such as an amino or alkylamino group, in the para or ortho position enhances the electron density of the carbonyl oxygen, which is believed to improve the binding affinity to the sodium channel receptor.[9][10] Substitution at the meta position is often associated with decreased activity.[10] The lipophilicity of the molecule also plays a significant role, with increased lipid solubility generally leading to higher potency.[11]

Signaling Pathway of Local Anesthetics

Local anesthetics exert their effect by blocking the propagation of action potentials in nerve fibers. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels.

The proposed signaling pathway is as follows:

-

The local anesthetic, in its uncharged form, diffuses across the nerve cell membrane.

-

Inside the neuron, an equilibrium is established between the uncharged and protonated (charged) forms of the molecule.

-

The protonated form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel.

-

This binding blocks the channel, preventing the influx of sodium ions that is necessary for depolarization.

-

As a result, the threshold for excitation increases, and the nerve impulse is not propagated, leading to a loss of sensation.

The following diagram illustrates this signaling pathway:

Conclusion

The structural isomers of isopropyl aminobenzoate present a valuable case study in the principles of medicinal chemistry and drug development. The seemingly subtle change in the position of the amino group leads to significant differences in their physicochemical properties and, most notably, their biological activity. While the para-isomer is a known analogue of local anesthetics, further research into the ortho and meta isomers could provide deeper insights into the structure-activity relationships governing the interaction of small molecules with neuronal sodium channels. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this field.

References

- 1. Isopropyl anthranilate | C10H13NO2 | CID 87499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H13NO2 | CID 236743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ISOPROPYL 4-AMINOBENZOATE CAS#: 18144-43-9 [m.chemicalbook.com]

- 5. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 6. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isopropyl 3-Aminobenzoate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-aminobenzoate is an aromatic ester that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its chemical structure, featuring a benzene ring with an amino group and an isopropyl ester moiety, provides reactive sites for various chemical modifications, making it a versatile intermediate for the synthesis of more complex bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound in pharmaceutical research and development.

Physicochemical Properties and Data

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| IUPAC Name | propan-2-yl 3-aminobenzoate | --INVALID-LINK-- |

| CAS Number | 35005-25-5 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents like methanol, ethanol, acetone, and DMSO. Limited solubility in water. | [1] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of 3-aminobenzoic acid with isopropanol, catalyzed by a strong acid.[1] An alternative, higher-yield method has also been documented.[1]

Experimental Protocol: Fischer Esterification

This protocol is adapted from a similar procedure for the synthesis of isopropyl 4-aminobenzoate.[3]

Materials:

-

3-Aminobenzoic acid

-

Isopropanol (2-propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a 100 mL round-bottomed flask, add 1.0 g of 3-aminobenzoic acid.

-

Add 20 mL of isopropanol to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Table 2: Synthesis Parameters for Isopropyl Aminobenzoates

| Intermediate | Synthesis Method | Starting Materials | Catalyst | Reaction Conditions | Yield | Reference |

| This compound | Esterification | 3-aminobenzoic acid, Isopropanol | Sulfuric acid | Reflux | Not specified | [1] |

| This compound | Alternative Route | Isopropyl alcohol, 3-nitro-N-(2-pyridinyl)benzamide | Dodecacarbonyl-triangulo-triruthenium | 140°C, 24h, sealed tube | ~81% | [1] |

| Isopropyl 4-aminobenzoate | Esterification | 4-aminobenzoic acid, Isopropanol | Sulfuric acid | Reflux, 4h | 79% | [3] |

| Isopropyl 4-aminobenzoate | Esterification | 4-aminobenzoic acid, Isopropanol | Thionyl chloride | Reflux, 18h | Quantitative | [4] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application as a Pharmaceutical Intermediate: Synthesis of Trimebutine

Hypothetical Synthetic Scheme and Protocol for Trimebutine

The following protocol is based on a patented method for Trimebutine synthesis.[7][8]

Materials:

-

2-(dimethylamino)-2-phenyl butanol

-

3,4,5-trimethoxybenzoic acid

-

Sulfuric acid (catalyst)

-

Toluene

-

Standard laboratory glassware for reflux and crystallization

Procedure:

-

In a 500 mL four-necked flask, add 17.3 g of 2-(dimethylamino)-2-phenyl butanol, 21 g of 3,4,5-trimethoxybenzoic acid, and 200 mL of toluene.

-

Add 0.5 g of concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus. The reaction is carried out for 6 hours.

-

After the reaction is complete, cool the mixture to 50 ± 2 °C.

-

Reduce the volume of toluene to approximately 50 mL by distillation under reduced pressure.

-

Cool the remaining solution to 10 ± 2 °C and stir for 2 hours to induce crystallization.

-

Filter the resulting solid and dry to obtain Trimebutine.

Table 3: Reaction Parameters for Trimebutine Synthesis

| Product | Starting Materials | Catalyst | Solvent | Reaction Conditions | Yield | Purity | Reference |

| Trimebutine | 2-(dimethylamino)-2-phenyl butanol, 3,4,5-trimethoxybenzoic acid | Sulfuric acid | Toluene | Reflux, 6h | 90% | >99% (HPLC) | [7][8] |

| Trimebutine maleate | Trimebutine, Maleic acid | - | Isopropanol | 40°C, 3.5h then reflux | 91% | 99.9% | [9] |

Trimebutine Synthesis Diagram

Caption: Synthetic pathway for Trimebutine.

Signaling Pathways of Derived Pharmaceuticals

Trimebutine Mechanism of Action

Trimebutine exerts its effects on the gastrointestinal tract through a multi-target mechanism. Its primary actions are mediated by its agonist effects on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[5][6] This interaction modulates the release of gastrointestinal peptides like motilin, vasoactive intestinal peptide, gastrin, and glucagon.[5][6] Furthermore, Trimebutine regulates ion channels, including L-type calcium channels and potassium channels, in gastrointestinal smooth muscle cells, thereby modulating gut motility.[10][11]

Caption: Signaling pathway of Trimebutine.

Irsogladine Mechanism of Action

Irsogladine is a mucosal protective agent used for treating peptic ulcers and gastritis. Its mechanism of action is distinct from that of antisecretory drugs. Irsogladine increases intracellular cyclic adenosine 3',5'-monophosphate (cAMP) levels by non-selectively inhibiting phosphodiesterase (PDE) isozymes.[12][13] This leads to various downstream effects, including the facilitation of gap junctional intercellular communication, enhancement of mucosal blood flow through nitric oxide (NO) production, and suppression of reactive oxygen species.[12][14]

Caption: Signaling pathway of Irsogladine.

Conclusion

This compound is a key pharmaceutical intermediate with significant potential in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel therapeutic agents. The examples of Trimebutine and Irsogladine illustrate how aminobenzoate-related structures are incorporated into clinically relevant drugs and highlight the diverse pharmacological targets that can be accessed through synthetic modifications of this versatile building block.

References

- 1. This compound (35005-25-5) for sale [vulcanchem.com]

- 2. This compound | 35005-25-5 [chemicalbook.com]

- 3. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ISOPROPYL 4-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]

- 7. CN102276487A - Preparation method of trimebutine - Google Patents [patents.google.com]

- 8. CN102276487B - Preparation method of trimebutine - Google Patents [patents.google.com]

- 9. trimebutine maleate synthesis - chemicalbook [chemicalbook.com]

- 10. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Trimebutine - Wikipedia [en.wikipedia.org]

- 12. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Irsogladine prevents monochloramine-induced gastric mucosal lesions by improving the decrease in mucosal blood flow due to the disturbance of nitric oxide synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isopropyl 3-aminobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-aminobenzoate is a versatile aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive amino group and an ester functionality on a benzene ring, allows for a variety of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and other bioactive compounds.[1] The amino group at the meta-position offers different electronic and steric properties compared to its ortho- and para-isomers, influencing the reactivity and properties of its derivatives.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | propan-2-yl 3-aminobenzoate | [1] |

| CAS Number | 35005-25-5 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Solubility | Likely soluble in common organic solvents such as methanol, ethanol, acetone, and DMSO. Limited solubility in water. | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 3-aminobenzoic acid with isopropanol, catalyzed by a strong acid.

Protocol 1: Fischer Esterification

Reaction:

Caption: Fischer Esterification of 3-Aminobenzoic Acid.

Materials:

-

3-Aminobenzoic acid

-

Isopropanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzoic acid (1.0 eq) in an excess of isopropanol (e.g., 5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure this compound.

| Parameter | Condition | Expected Yield |

| Reactant Ratio (Acid:Alcohol) | 1:5 to 1:10 | Varies |

| Catalyst | Concentrated H₂SO₄ | >80% |

| Temperature | Reflux | - |

| Reaction Time | 4-8 hours | - |

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of organic compounds. The amino group can undergo reactions such as acylation, diazotization followed by coupling or substitution, and can participate in the formation of heterocyclic rings.

N-Acylation Reactions

The amino group of this compound can be readily acylated to form the corresponding amides. This is a common strategy to introduce new functional groups and build more complex molecular architectures.

Reaction:

Caption: N-Acetylation of this compound.

Materials:

-

This compound

-